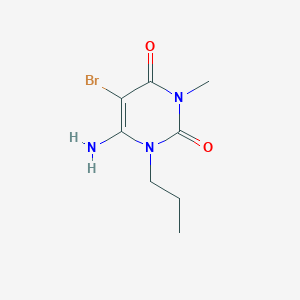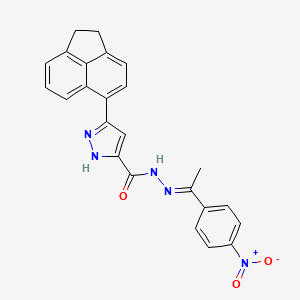![molecular formula C23H22N4O4 B2879624 2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile CAS No. 903188-37-4](/img/structure/B2879624.png)
2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule that likely contains a piperazine ring and methoxyphenyl groups . Piperazine rings and methoxyphenyl groups are common in many pharmaceutical compounds due to their versatile properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized for various therapeutic purposes . For instance, compounds bearing a 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine have been synthesized .
科学的研究の応用
Characterization in PET Imaging
Studies involving compounds structurally similar to "2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile" focus on their use in PET imaging for mapping brain receptors. For example, the radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, have been characterized in both monkey and human plasma by HPLC. These studies are crucial for developing biomathematical models to interpret the kinetics of radioactivity uptake in the brain in terms of receptor-binding parameters (Osman et al., 1996). Similarly, the exquisite delineation of 5-HT1A receptors in the human brain with PET and [carbonyl-11 C]WAY-100635 further demonstrates the compound's utility in neuropharmacological research (Pike et al., 1996).
Metabolism and Disposition Studies
Research also extends to the metabolism and disposition of related compounds in humans, such as the study on BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors. This research provides insights into the compound's absorption, metabolism, and excretion in humans, which is relevant for understanding the pharmacokinetics of structurally similar compounds (Christopher et al., 2010).
Prevalence and Psychoactive Substance Analysis
Another angle of research is the study of new psychoactive substances, where hair analysis has been used to investigate the prevalence and patterns of designer drugs. This type of research is crucial for forensic toxicology and drug abuse monitoring, providing a methodological framework that could be applied to compounds with similar psychoactive properties (Rust et al., 2012).
将来の方向性
作用機序
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways related to the function of alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can influence the levels of these neurotransmitters, thereby affecting the related biochemical pathways .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties play a significant role in its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . These studies help in understanding how the compound interacts with its target and how it is processed in the body .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular levels. The binding of the compound to the alpha1-adrenergic receptors can lead to changes in the function of these receptors, thereby influencing the contraction of smooth muscles in various parts of the body . This can have therapeutic effects in the treatment of various disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its target and its subsequent actions
生化学分析
Biochemical Properties
The compound 2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile interacts with several biomolecules, including enzymes and proteins . For instance, it has been found to have affinity for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors, and their activation or blockade is a major therapeutic approach for the treatment of numerous disorders .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context in which the compound is applied.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are largely due to its interactions with alpha1-adrenergic receptors .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . The compound can also influence its own localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . The compound may interact with specific compartments or organelles, influenced by targeting signals or post-translational modifications .
特性
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-29-17-9-7-16(8-10-17)21-25-19(15-24)23(31-21)27-13-11-26(12-14-27)22(28)18-5-3-4-6-20(18)30-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQDMENULLOFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2879542.png)




![N-cyclopentyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2879554.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2879555.png)
![7-Ethyl-1-(2-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879558.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2879559.png)

![N-(4-carbamoylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2879562.png)
![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2879563.png)
![2-(2,4-dichlorophenoxy)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2879564.png)
